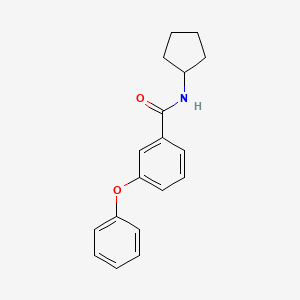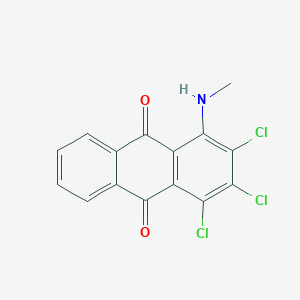![molecular formula C12H11BrCl2N2O B5061142 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMEB is a quaternary ammonium salt that belongs to the imidazole family of compounds. It has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of DIMEB is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. In cancer cells, DIMEB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. In bacteria, it disrupts the cell membrane, leading to cell death. In cancer cells, it inhibits the activity of topoisomerase II, leading to cell death. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
DIMEB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and insecticidal properties. However, its use in cancer research is limited due to its potential toxicity to healthy cells. Additionally, its use in agriculture is limited due to its potential environmental impact.
将来の方向性
There are several future directions for the research on DIMEB. In medicine, further studies are needed to determine its potential use in cancer treatment. In agriculture, further studies are needed to determine its potential use as a pesticide with minimal environmental impact. In material science, further studies are needed to determine its potential use in the synthesis of metal-organic frameworks with unique properties. Additionally, further studies are needed to determine the mechanism of action of DIMEB and its potential toxicity to healthy cells.
合成法
DIMEB can be synthesized using various methods, including the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 3,4-dichlorophenacyl chloride with 1-methylimidazole in the presence of a solvent such as acetonitrile. The yield of DIMEB using these methods ranges from 50-90%.
科学的研究の応用
DIMEB has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DIMEB has been shown to have antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, DIMEB has been shown to have insecticidal properties against various pests, including aphids and whiteflies. In material science, DIMEB has been studied for its potential use in the synthesis of metal-organic frameworks.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O.BrH/c1-15-4-5-16(8-15)7-12(17)9-2-3-10(13)11(14)6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAIFBGFQGWHPZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)

![3,3,5-trimethyl-5-(4-methyl-3-penten-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B5061096.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5061107.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)

![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)

![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5061158.png)